Pyridine, 5-fluoro-2-isothiocyanato-
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Overview
Description
Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is a key solvent and reagent, and is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . The term ‘pyridine’ is a derivative from a Greek word, and is the grouping of two words “pyr” denotes fire and “idine” is applicable for aromatic bases .
Synthesis Analysis
The synthesis of 2-pyridones has been extensively reviewed . The synthetic methods of 2-pyridone have been classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported . Substituted 2-fluoro-5-fluoroalkoxypyridines were prepared in good to high yields by diazotization of substituted 2-aminopyridines with NaNO2 in HF .Molecular Structure Analysis
The molecular electric dipole moment of pyridine is 2.2 debyes . Pyridine is diamagnetic and has a diamagnetic susceptibility of -48.7 x 10^-6 cm^3 mol^-1 . The standard enthalpy of formation of pyridine is 100.2 kJ mol^-1 in the liquid phase and 140.4 kJ·mol^-1 in the gas phase .Chemical Reactions Analysis
Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties . Several methods including gas chromatography, liquid chromatography-mass spectrometry, conductometry, electrochemical analysis, colorimetry, and spectrophotometry can be used for the sensing of analytes .Physical And Chemical Properties Analysis
Pyridine is an isostere of benzene . It is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . Besides, it is a key solvent and reagent .Mechanism of Action
Target of Action
5-Fluoro-2-isothiocyanatopyridine, also known as Pyridine, 5-fluoro-2-isothiocyanato-, is a compound that belongs to the pyrimidine nucleosides and analogues . Its primary target is uridine phosphorylase . Uridine phosphorylase plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Biochemical Pathways
The compound affects the pyrimidine salvage pathway, which is crucial for nucleotide synthesis. This pathway is involved in the recycling of pyrimidines to form nucleotides, which are essential for DNA replication . The compound’s interaction with uridine phosphorylase can potentially disrupt this pathway, affecting the synthesis of nucleotides.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds often interact with various enzymes and proteins due to the high electronegativity of fluorine
Cellular Effects
Fluorinated compounds are often used in medicinal chemistry due to their ability to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-fluoro-2-isothiocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMWEFPQGBTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1103425-74-6 |
Source
|
Record name | 5-fluoro-2-isothiocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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